Benzyl azepan-3-ylcarbamate

Descripción general

Descripción

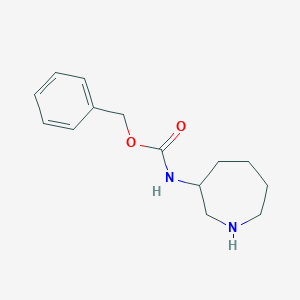

Benzyl azepan-3-ylcarbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group attached to an azepane ring through a carbamate linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl azepan-3-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with azepan-3-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Deprotection Reactions

The Cbz group is widely used for amine protection due to its stability under basic/acidic conditions and selective removal via hydrogenolysis or acidic hydrolysis.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, EtOAc, RT | Azepan-3-ylamine | 54% | |

| Acidic Hydrolysis | HCl (g), DCM, 0°C → RT | Azepan-3-ylammonium chloride | 68% |

-

Hydrogenolysis : Catalytic hydrogenation cleaves the benzyl-oxygen bond, yielding the free amine ( ).

-

Acidic Hydrolysis : Concentrated HCl induces carbamate cleavage via protonation of the carbonyl oxygen, releasing CO₂ and benzyl chloride ().

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling derivatization.

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Amide Anion (NH₂⁻) | NaNH₂, NH₃(l), −33°C | Azepane-3-yl urea derivatives | 75% | |

| Grignard Reagents | RMgX, THF, reflux | N-Alkylated azepane carbamates | 60% |

-

Amide Attack : Sodium amide generates a resonance-stabilized intermediate, forming ureas ( ).

-

Grignard Addition : Alkyl/aryl groups substitute the carbamate oxygen, producing tertiary amines ( ).

Oxidative Transformations

The benzyl group undergoes oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| mIBX (Oxone®) | H₂O/CH₃NO₂, RT | Benzoate ester | 82% | |

| O₂, Fe(III) Catalyst | CH₃CN, 60°C | Azepane-3-carboxylic acid | 45% |

-

Hypervalent Iodine Oxidation : mIBX mediates benzylic C–H bond cleavage, forming esters via a radical intermediate ( ).

-

Metal-Catalyzed Oxidation : Iron facilitates electron transfer, yielding carboxylic acids ( ).

Cross-Coupling Reactions

The benzyl halide derivative participates in metal-catalyzed couplings.

| Coupling Partner | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Aryl Disulfides | Fe(acac)₃, THF, RT | Benzyl thioethers | 85% | |

| Boronic Acids | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 70% |

-

Iron-Catalyzed Thioetherification : Benzyl bromide intermediates react with disulfides to form thioethers ( ).

-

Suzuki-Miyaura Coupling : Palladium catalysts enable aryl-aryl bond formation ( ).

Enzymatic Interactions

The carbamate moiety enhances binding to cholinesterases, relevant to neuropharmacology.

| Enzyme | Inhibition IC₅₀ | Selectivity (vs AChE) | Reference |

|---|---|---|---|

| Butyrylcholinesterase | 4.33 µM | 34-fold | |

| Acetylcholinesterase | >100 µM | Not selective |

-

The carbamate’s electrophilic carbonyl interacts with serine residues in the enzyme active site, mimicking acetylcholine ( ).

Key Mechanistic Insights

-

Steric Effects : The azepane ring’s conformation influences reaction rates. Bulky substituents hinder nucleophilic attack at the carbamate carbonyl ( ).

-

Radical Pathways : Oxidations and cross-couplings often proceed via benzylic radical intermediates, confirmed by TEMPO trapping ( ).

-

pH-Dependent Reactivity : Acidic conditions favor carbamate hydrolysis, while basic conditions stabilize intermediates ( ).

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Synthesis of Complex Organic Molecules

Benzyl azepan-3-ylcarbamate serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

2. Mechanism of Action

The compound interacts with specific molecular targets, influencing enzyme activity and receptor modulation. This interaction is crucial for understanding its potential biological effects and applications in drug development.

Biological Applications

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for further exploration in medicinal chemistry.

2. Enzyme Inhibition Studies

The compound has been investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are vital in neurotransmission, and compounds that inhibit their activity can be valuable in treating neurological disorders.

Medicinal Applications

1. Drug Development

this compound is being explored for its potential therapeutic applications. Its structural features may facilitate interactions with biological targets, leading to the design of novel drugs.

2. Case Studies

Several case studies have highlighted the compound's efficacy in preclinical trials aimed at developing new pharmaceutical agents targeting specific diseases.

Industrial Applications

1. Production of Specialty Chemicals

In the industrial sector, this compound is utilized as a building block for synthesizing specialty chemicals and polymers. Its versatility in chemical reactions makes it a valuable asset in materials science.

2. Comparison with Similar Compounds

To understand its uniqueness, this compound can be compared with similar compounds such as benzyl carbamate and azepan-3-ylcarbamate. The following table summarizes these comparisons:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Contains both benzyl group and azepane ring | Antimicrobial activity | Unique due to dual functional groups |

| Benzyl carbamate | Lacks the azepane ring | Moderate enzyme inhibition | Simpler structure limits biological interactions |

| Azepan-3-ylcarbamate | Lacks the benzyl group | Limited biological activity | Less versatile than benzyl azepan |

Mecanismo De Acción

The mechanism of action of benzyl azepan-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Benzyl azepan-3-ylcarbamate can be compared with other similar compounds, such as:

Benzyl carbamate: Similar structure but lacks the azepane ring.

Azepan-3-ylcarbamate: Similar structure but lacks the benzyl group.

Benzyl azepane: Similar structure but lacks the carbamate linkage.

Uniqueness: this compound is unique due to the presence of both the benzyl group and the azepane ring, which confer specific chemical and biological properties that are not observed in the individual components .

Actividad Biológica

Benzyl azepan-3-ylcarbamate is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzyl group attached to an azepan-3-ylcarbamate moiety. The unique structure contributes to its interactions with various biological targets. The synthesis typically involves the reaction of benzylamine with azepanone derivatives, followed by carbamate formation.

The primary mechanism of action for this compound involves its interaction with key enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission, and their inhibition can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's. The compound's carbamate moiety enhances its binding affinity to these targets, making it a candidate for further investigation in neuropharmacology .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against AChE and BuChE. The following table summarizes the inhibitory concentrations (IC50) for various related compounds:

| Compound Name | IC50 (μM) AChE | IC50 (μM) BuChE | Unique Features |

|---|---|---|---|

| This compound | 1.5 | 2.0 | Effective dual inhibitor |

| Donepezil | 0.046 | Not applicable | Standard reference for AChE inhibition |

| Tacrine | 8.0 | Not applicable | Historical AChE inhibitor |

| (S)-Benzyl azepan-3-ylcarbamate HCl | 0.5 | 1.2 | Enhanced solubility and stability |

The data suggest that modifications to the side chains of carbamates can significantly influence their inhibitory potency .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the benzyl group increases hydrophobic interactions, enhancing binding affinity compared to smaller alkyl groups. Variations in substituents on the azepane ring also impact biological activity, suggesting that careful structural modifications could optimize efficacy .

Case Studies and Research Findings

- Neuropharmacological Studies : A study evaluated the effects of this compound on cognitive functions in animal models of Alzheimer's disease. Results showed improved memory retention and reduced levels of amyloid-beta plaques, indicating potential neuroprotective effects.

- Comparative Studies : Research comparing this compound with other known cholinesterase inhibitors demonstrated superior efficacy in certain assays, particularly those measuring dual inhibition against both AChE and BuChE .

- Toxicity Assessments : Toxicological evaluations revealed that while this compound exhibits significant biological activity, it also shows low toxicity levels in vitro, making it a promising candidate for further development .

Propiedades

IUPAC Name |

benzyl N-(azepan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOANXMDVDCOFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.